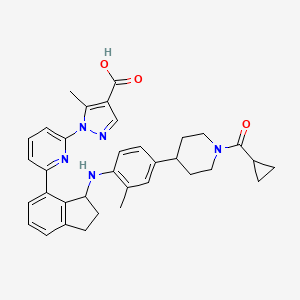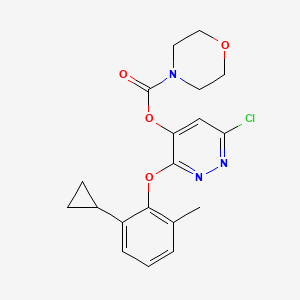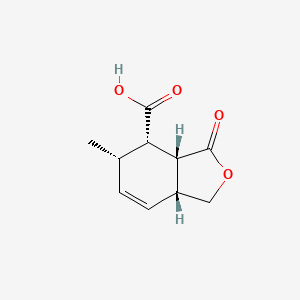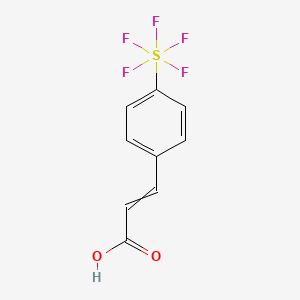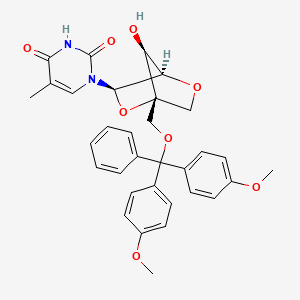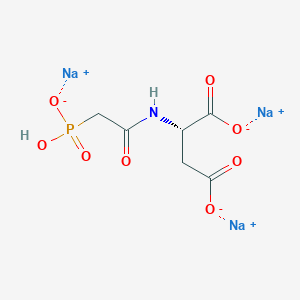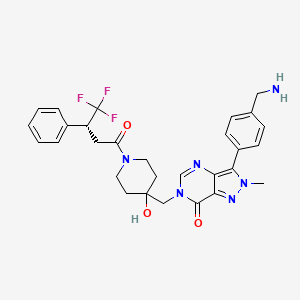
Usp7-IN-3
Overview
Description
Usp7-IN-3 is a useful research compound. Its molecular formula is C29H31F3N6O3 and its molecular weight is 568.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Usp7-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Usp7-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Role in Cancer Therapy and Molecular Pathways
- Ubiquitin Specific Protease 7 (USP7) in Drug Discovery : USP7 plays a critical role in modulating Mdm2 levels and, consequently, p53. Its involvement in oncogenic pathways, metabolic and immune disorders, and viral infections makes it an attractive target in drug discovery. Novel USP7 inhibitors have been developed using rational and structure-guided design (O'Dowd et al., 2018).
- USP7 in Cancer Therapeutics : Abnormal expression of USP7 is found in various malignant tumors. High USP7 expression often indicates poor tumor prognosis, making it a promising target for cancer therapy. Potent and selective USP7 inhibitors are under research for their potential in cancer treatment (Oliveira et al., 2022).
- USP7 Activation and Inhibition for Anti-cancer Therapies : USP7 inhibitors like P22077 and P50429 covalently modify the catalytic cysteine of USP7, inducing conformational changes associated with active site rearrangement. This understanding aids in the rational development of potent anti-cancer therapeutics (Pozhidaeva et al., 2017).
Computational Approach for Cancer Therapy
- Integrated Computational Approach for Identifying USP7 Inhibitors : An integrated computational approach combining pharmacophore modeling, molecular docking, and dynamics simulations was used to identify potent USP7 inhibitors as potential anti-cancer therapeutics. This approach enabled the discovery of molecules effective in inhibiting USP7, advancing cancer therapy research (Kanan et al., 2020).
USP7 and Melanoma
- USP7's Role in Melanoma Progression : USP7 overexpression in human melanoma impacts various proteins and pathways, particularly the PI3K-Akt, forkhead box O (FOXO), and AMPK signaling pathways. Inhibition of USP7 in melanoma cells regulates cell proliferation, suggesting USP7 as a potential target for melanoma treatment (Gao et al., 2021).
Biochemical Characterization and Enzyme Activity
- Post-Translational Modification and Substrate Processing by USP7 : USP7 is phosphorylated and ubiquitinated at specific sites, affecting its enzymatic properties. The study of USP7 variants reveals insights into substrate recognition and processing, suggesting its importance in stress response pathways and viral infections (Fernández-Montalván et al., 2007).
USP7 in Genomic Stability and Cancer Treatment
- USP7's Involvement in Genomic Stability and Cancer : USP7 regulates genomic stability and is implicated in cancer development. Its modulation affects mitosis and mitotic abnormalities, such as micronuclei accumulation and chromosome instability. This highlights the potential of USP7 inhibitors in cancer therapy (Giovinazzi et al., 2014).
properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYKGBXQQARM-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Usp7-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)
![N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B8103309.png)
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)
